6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide
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Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. One common method involves the use of phthalic anhydride and hexanamide in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions, typically in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide is unique due to its specific structural features, such as the hexanamide chain and the phenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
63330-01-8 |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-phenylhexanamide |
InChI |
InChI=1S/C20H20N2O3/c23-18(21-15-9-3-1-4-10-15)13-5-2-8-14-22-19(24)16-11-6-7-12-17(16)20(22)25/h1,3-4,6-7,9-12H,2,5,8,13-14H2,(H,21,23) |
InChI Key |
ILZJKWMZFHNCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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